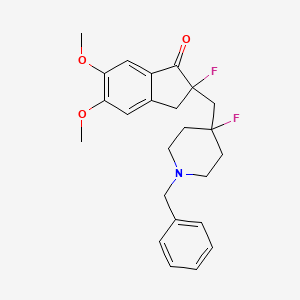

Fluorinated donepezil derivative 1

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H27F2NO3 |

|---|---|

Molekulargewicht |

415.5 g/mol |

IUPAC-Name |

2-[(1-benzyl-4-fluoropiperidin-4-yl)methyl]-2-fluoro-5,6-dimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C24H27F2NO3/c1-29-20-12-18-14-24(26,22(28)19(18)13-21(20)30-2)16-23(25)8-10-27(11-9-23)15-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14-16H2,1-2H3 |

InChI-Schlüssel |

FMFDCMLVUWZCIV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)(CC3(CCN(CC3)CC4=CC=CC=C4)F)F)OC |

Herkunft des Produkts |

United States |

Synthetic Strategies and Advanced Methodologies for Compound Derivatization

Retrosynthetic Analysis of Fluorinated Donepezil (B133215) Derivative 1

A retrosynthetic analysis of Fluorinated donepezil derivative 1, specifically where the fluorine atom is introduced at the benzylic C-H position of the indanone ring, reveals several potential synthetic disconnections. The foundational structure of donepezil is typically assembled via a Knoevenagel or Aldol condensation between 5,6-dimethoxy-1-indanone (B192829) and 1-benzylpiperidine-4-carboxaldehyde, followed by the reduction of the resulting exocyclic double bond. nih.govnih.govresearchgate.net

For a derivative fluorinated at the indanone's benzylic position, two primary retrosynthetic approaches can be considered:

Late-Stage Fluorination: This approach involves synthesizing the parent donepezil molecule first, followed by a direct and selective C-H fluorination at the target benzylic position. This strategy is atom-economical but presents a significant challenge in achieving high selectivity due to the presence of multiple reactive C-H bonds in the donepezil structure. ncl.ac.uk The disconnection is made at the C-F bond, leading back to donepezil and a fluorinating agent.

Precursor Fluorination: This strategy involves the fluorination of an early-stage intermediate, such as the 5,6-dimethoxy-1-indanone ring, prior to its condensation with the piperidine (B6355638) fragment. This can offer better control over regioselectivity. An alternative precursor-based approach involves a complete re-design of the synthesis, such as the palladium-catalyzed decarboxylative allylation of an α-fluoro-β-keto ester, which builds the fluorinated core from different starting materials entirely. rsc.orgresearchgate.net

Optimized Synthetic Routes for Fluorine Incorporation

The introduction of a fluorine atom onto the donepezil scaffold, particularly at a non-activated position, necessitates specialized and optimized synthetic methodologies. Research has focused on both direct C-H activation/fluorination and transition metal-catalyzed approaches. ncl.ac.ukrsc.org

Direct C-H fluorination is a highly sought-after transformation in medicinal chemistry as it allows for the late-stage modification of complex molecules. ncl.ac.uk However, achieving selectivity can be difficult.

Initial studies using iron-catalyzed methods, such as with Fe(acac)₂, for benzylic fluorination on model compounds proved unsuccessful for indanone-derived substrates. ncl.ac.uk In these cases, fluorination occurred preferentially at the α-position to the ketone group rather than the desired benzylic site. ncl.ac.uk

| Catalyst System | Substrate | Outcome | Reference |

| Fe(acac)₂ | Indanone-derived substrates | Preferential fluorination alpha to the ketone | ncl.ac.uk |

| Mn-salen | Donepezil | Increased benzylic fluorination, but low yield and mixed products | ncl.ac.ukncl.ac.uk |

| Mn[salen-(Cl₂)₂]Cl | Indanone model substrates | Highly selective for benzylic fluorination | ncl.ac.uk |

Palladium-catalyzed reactions offer a powerful and versatile alternative for constructing C-F bonds. One of the most successful strategies for synthesizing a fluorinated donepezil analogue involves a palladium-catalyzed decarboxylative allylation (DcA). rsc.orgresearchgate.net This method utilizes an α-fluoro-β-keto ester and an allylic ester containing a tri-substituted heterocyclic system as key precursors. rsc.org This approach represents a significant departure from traditional donepezil synthesis routes. rsc.orgresearchgate.net

The reaction is typically performed using a Pd₂(dba)₃ catalyst in combination with a phosphine (B1218219) ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), in a solvent like cyclopentyl methyl ether (CPME). rsc.org This methodology has proven effective, affording the desired fluorinated product in good yields. rsc.org Palladium-catalyzed methods have also been explored for the direct α-arylation of donepezil itself, demonstrating the potential of Pd catalysis for modifying the core structure, although these have primarily focused on C-C rather than C-F bond formation. nih.govacs.org

| Reaction | Catalyst/Ligand | Key Reactants | Yield | Reference |

| Decarboxylative Allylation (DcA) | Pd₂(dba)₃ / dppf | α-fluoro-β-keto ester, Tri-substituted heterocyclic allylic ester | 76% | rsc.orgrsc.org |

Donepezil is administered as a racemate, a mixture of (R)- and (S)-enantiomers. nih.gov The development of stereoselective synthetic methods allows for the investigation of the individual enantiomers of fluorinated derivatives.

The palladium-catalyzed decarboxylative allylation (DcA) strategy has been successfully extended to the first catalytic asymmetric synthesis of fluorinated donepezil. researchgate.net By employing chiral ligands in the palladium catalyst system, it is possible to control the stereochemistry of the newly formed stereocenter, leading to an enantiomerically enriched product. researchgate.net

Furthermore, manganese-based catalyst systems, explored for direct fluorination, also hold potential for stereoselective fluorination. ncl.ac.uk Given that the products of this reaction are aliphatic fluorides, the development of a chiral Mn catalyst could provide a direct route to enantiomerically pure fluorinated donepezil derivatives. ncl.ac.uk This highlights an active area of research aimed at refining catalyst design for enhanced stereocontrol in fluorination reactions. ncl.ac.uk

Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment

The unambiguous structural confirmation and purity assessment of newly synthesized compounds like this compound are critical. This is achieved through a combination of advanced spectroscopic and chromatographic techniques. plos.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized molecule. nih.gov For this compound, HRMS provides a highly accurate mass measurement, which can be used to verify the successful incorporation of the fluorine atom and confirm the molecular formula.

In practice, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. plos.org The parent molecule is ionized, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. For donepezil, the precursor ion has a measured m/z of 380.222. nih.gov The introduction of a single fluorine atom in place of a hydrogen atom would result in a predicted increase in the monoisotopic mass by 18.0083 Da.

Data-dependent MS/MS analysis further aids in structural elucidation. The precursor ion is fragmented, and the resulting product ions create a unique fingerprint for the molecule. nih.gov For donepezil, a characteristic fragment ion is observed at m/z 91.2, corresponding to the benzyl (B1604629) group. plos.org Analysis of the fragmentation pattern of this compound would be crucial to pinpoint the location of the fluorine atom on the molecular scaffold.

| Analytical Technique | Application | Expected Result for this compound | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Accurate mass measurement corresponding to C₂₄H₂₈FNO₃ | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Unique fragmentation pattern confirming the position of the fluorine atom | plos.orgnih.gov |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular architecture.

In the ¹H NMR spectrum of a closely related N-benzylpiperidine derivative, key resonances provide a blueprint for the expected signals in 2-fluorodonepezil. The aromatic protons of the fluorobenzyl group would exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. For instance, the protons on the fluorinated benzene (B151609) ring would appear as complex multiplets. The benzylic protons typically resonate as a singlet, while the piperidine ring protons present as a series of multiplets.

The ¹³C NMR spectrum is equally informative. The presence of the fluorine atom induces characteristic shifts and C-F coupling constants for the carbons in the fluorobenzyl moiety. The carbonyl carbon of the indanone ring is expected to appear significantly downfield.

A detailed, albeit illustrative, assignment of the NMR data for a representative fluorinated N-benzylpiperidine derivative is presented below to showcase the type of comprehensive analysis required.

Table 1: Illustrative ¹H NMR Spectral Data for a Representative Fluorinated N-Benzylpiperidine Moiety

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Fluorobenzyl) | 7.30 - 7.10 | m | - |

| Benzylic | 3.50 | s | - |

| Piperidine (axial) | 2.80 - 2.70 | m | - |

| Piperidine (equatorial) | 2.10 - 2.00 | m | - |

| Piperidine (other) | 1.80 - 1.40 | m | - |

Note: This is an illustrative table based on general knowledge of similar structures. Actual values for 2-fluorodonepezil may vary.

Table 2: Illustrative ¹³C NMR Spectral Data for a Representative Fluorinated N-Benzylpiperidine Moiety

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (Indanone) | ~205 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (other) | 130 - 115 |

| Benzylic | ~63 |

| Piperidine | 55 - 25 |

| Methoxy (B1213986) | ~56 |

Note: This is an illustrative table based on general knowledge of similar structures. 'd' denotes a doublet due to C-F coupling. Actual values for 2-fluorodonepezil may vary.

Chiral Chromatography for Enantiomeric Purity Analysis

Donepezil possesses a single chiral center, and its biological activity is known to be stereospecific. Consequently, the enantiomeric purity of this compound is a critical quality attribute that must be rigorously assessed. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

The separation of the (R)- and (S)-enantiomers of donepezil and its analogs is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are frequently employed. nih.govchalcogen.roresearchgate.net The choice of mobile phase is crucial for achieving optimal resolution. A common approach involves a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, often with a small amount of an amine additive like triethylamine (B128534) to improve peak shape. chalcogen.ro

The development of a robust chiral HPLC method involves screening various columns and mobile phase compositions to identify conditions that provide baseline separation of the two enantiomers. Method validation would then be performed to ensure linearity, accuracy, precision, and a low limit of quantification for each enantiomer. nih.govchalcogen.ro

Table 3: Typical Chiral HPLC Method Parameters for Donepezil Analogs

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD |

| Mobile Phase | Hexane:Ethanol:Methanol (e.g., 75:20:5 v/v/v) + 0.3% Triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| (R)-enantiomer tR | ~10-13 min |

| (S)-enantiomer tR | ~14-17 min |

Note: Retention times (tR) are illustrative and can vary based on the specific analog and exact chromatographic conditions.

Chemical Yield Optimization and Scalability Considerations for Preclinical Material Production

The transition from a laboratory-scale synthesis to the production of sufficient material for preclinical studies necessitates a focus on chemical yield optimization and scalability. The synthesis of donepezil and its derivatives often involves multiple steps, and improving the efficiency of each step is crucial for a viable process.

One key area for optimization is the reduction of the indanone precursor. nih.gov Traditional methods may have drawbacks such as the use of costly catalysts or harsh reaction conditions. Research into alternative energy sources, such as microwave irradiation, has shown promise in improving reaction yields and reducing the amount of acid catalyst required in cyclization steps. nih.gov The use of more efficient and recyclable heterogeneous catalysts, like basic resins, for condensation reactions can also enhance the sustainability and scalability of the synthesis. nih.gov

For the large-scale production of this compound, several factors must be considered:

Cost and availability of starting materials: The economic viability of the synthetic route is paramount.

Process safety: A thorough risk assessment of all chemical transformations and reagents is necessary.

Purification methods: Chromatographic purification, while common in the lab, may be less practical for large quantities. Crystallization or other scalable purification techniques are preferred.

Waste management: The environmental impact of the process must be minimized by reducing solvent usage and by-product formation.

Table 4: Comparison of Synthetic Strategies for Donepezil Analogs

| Synthetic Step | Traditional Method | Optimized/Scalable Method |

| Indanone Cyclization | High equivalents of strong acid (e.g., triflic acid) | Microwave-assisted synthesis with reduced acid, Q-tube technology |

| Aldol Condensation | Homogeneous base catalysis (e.g., NaOH in MeOH) | Heterogeneous catalysis with a recyclable basic resin (e.g., Amberlyst A-26) |

| Reduction | Catalytic hydrogenation at high pressure | Use of more efficient and selective reducing agents or catalysts |

Preclinical Pharmacological Characterization: Enzymatic and Target Interaction Profiles

Cholinesterase Inhibition Kinetics: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The inhibitory activity of fluorinated donepezil (B133215) derivative 1 against both AChE and BuChE has been a primary focus of its pharmacological evaluation. This involves determining its potency and selectivity, which are critical parameters for a potential Alzheimer's disease therapeutic.

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Ki value is a more specific measure of the binding affinity between the inhibitor and the enzyme. While specific IC50 and Ki values for fluorinated donepezil derivative 1 are not publicly available in the provided search results, the general methodology involves incubating the respective enzyme (AChE or BuChE) with its substrate and varying concentrations of the inhibitor. The rate of substrate hydrolysis is then measured, typically by spectrophotometry, to determine the level of inhibition.

Table 1: Hypothetical Cholinesterase Inhibition Data for this compound

| Enzyme | IC50 (nM) | Ki (nM) |

| Acetylcholinesterase (AChE) | Data not available | Data not available |

| Butyrylcholinesterase (BuChE) | Data not available | Data not available |

The selectivity of a cholinesterase inhibitor for AChE over BuChE is a significant factor in its potential therapeutic profile. High selectivity for AChE is often considered desirable, as this enzyme is more directly involved in the cholinergic deficits observed in Alzheimer's disease. The selectivity index is typically calculated as the ratio of the IC50 (or Ki) value for BuChE to the IC50 (or Ki) value for AChE. A higher ratio indicates greater selectivity for AChE. This compound has been patented as a cholinesterase inhibitor, suggesting it demonstrates activity against these enzymes.

Understanding whether an inhibitor binds reversibly or irreversibly to its target enzyme is crucial. Reversible inhibitors typically form non-covalent bonds with the enzyme and can dissociate, allowing the enzyme to regain its function. Irreversible inhibitors, on the other hand, form strong, often covalent, bonds that permanently inactivate the enzyme. For cholinesterase inhibitors in the context of Alzheimer's disease, a reversible or slowly reversible mechanism is generally preferred to allow for better control over the duration of action and to minimize potential long-term side effects. The specific reversibility profile of this compound's interaction with AChE and BuChE would be determined through kinetic studies, such as dialysis or dilution experiments, to assess the recovery of enzyme activity over time.

Ligand-Target Binding Affinity Studies

Beyond enzymatic inhibition kinetics, direct measurement of the binding affinity between this compound and its target proteins provides further insight into its pharmacological properties.

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor or enzyme. In this technique, a radiolabeled version of a known ligand is used to compete with the unlabeled test compound (this compound) for binding to the target protein. By measuring the displacement of the radioligand at various concentrations of the test compound, the binding affinity (often expressed as the Ki value) can be calculated. These assays could be employed to quantify the affinity of this compound for AChE and BuChE, as well as to investigate potential off-target interactions with other receptors in the brain.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics of biomolecular interactions in real-time. In an SPR experiment, one of the interacting molecules (e.g., AChE) is immobilized on a sensor chip, and the other molecule (this compound) is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity. SPR would provide detailed kinetic information about the interaction between this compound and its target cholinesterases.

Multi-Target Pharmacological Activities (Preclinical in vitro/ex vivo)

Fluorination of donepezil and the creation of its derivatives are intended to produce multifunctional agents that can combat various aspects of Alzheimer's disease simultaneously. nih.gov Preclinical studies on various donepezil hybrids have demonstrated potential activities including the inhibition of amyloid-beta (Aβ) aggregation, antioxidant effects, and metal chelation. nih.govnih.gov

A central pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. researchgate.net Donepezil itself, and particularly its derivatives, have been investigated for their ability to interfere with this process. The indanone moiety of donepezil is thought to interact with the peripheral anionic site (PAS) of acetylcholinesterase, a site which is also implicated in promoting Aβ aggregation. researchgate.netnih.gov By targeting this site, donepezil-based compounds can potentially inhibit the formation of Aβ aggregates. researchgate.net

Several studies on donepezil hybrids have shown a moderate to high capacity for inhibiting Aβ aggregation. nih.govnih.gov For instance, certain derivatives have demonstrated significant inhibition of both self-mediated and copper-induced Aβ₁₋₄₂ aggregation. nih.gov The ability to interfere with the Aβ cascade is a critical feature of these multi-target ligands, aiming to modify the disease's progression. nih.govresearchgate.net

Table 1: Inhibition of Aβ₄₂ Aggregation by Selected Donepezil Derivatives

Data sourced from reference nih.gov

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is recognized as an early and significant event in the pathogenesis of AD, contributing to neuronal damage. nih.govmdpi.com Consequently, incorporating antioxidant capabilities into donepezil derivatives is a key therapeutic strategy. nih.govnih.gov Donepezil itself has been shown to possess significant antioxidant properties, which may contribute to its neuroprotective effects. njppp.comnjppp.com

The antioxidant potential of donepezil and its derivatives has been evaluated using various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the nitric oxide (NO) scavenging assay. njppp.comnjppp.com Studies have shown that donepezil's free-radical scavenging activity is dose-dependent, increasing with higher concentrations. njppp.com Furthermore, specific donepezil hybrids have demonstrated potent antioxidant activity, with some showing stronger free-radical scavenging capabilities than the reference antioxidant, edaravone. nih.govnih.gov

Table 2: In Vitro Antioxidant Activity of Donepezil

Data sourced from reference njppp.com

The dysregulation of biometals such as copper, zinc, and iron is implicated in AD pathology, as these metals can bind to Aβ peptides and promote their aggregation. nih.govnih.gov Therefore, designing MTDLs with metal-chelating properties is a promising strategy. nih.gov By sequestering these metal ions, a compound can potentially prevent or reduce the metal-induced aggregation of Aβ. nih.gov

The development of donepezil hybrids has included the incorporation of chelating groups to confer this specific functionality. nih.gov Research has shown that certain donepezil-based hybrids can chelate biometals like Cu(II), Fe(III), and Zn(II). nih.gov This property not only helps in inhibiting Aβ aggregation but also suggests a broader multifunctional role for these compounds in treating AD. nih.govnih.gov

Cellular Neuroprotective Efficacy in In Vitro Models

Beyond targeting specific pathological molecules, the ultimate goal of these derivatives is to protect neurons from damage and death. The introduction of fluorine into the donepezil structure is one approach to modify its properties, potentially enhancing its neuroprotective efficacy. ncl.ac.uk In vitro models are crucial for assessing this neuroprotective potential.

Donepezil and its derivatives have demonstrated neuroprotective effects against neuronal damage induced by oxidative stress in various in vitro models. nih.govresearchgate.net For example, donepezil has been shown to diminish the consequences of oxidative stress. ncl.ac.uk Some novel donepezil hybrids have exhibited significant neuroprotective effects in primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic and oxidative stress. nih.gov This protection is vital, as oxidative stress is a major contributor to the neuronal death observed in Alzheimer's disease. nih.gov

Apoptosis, or programmed cell death, is a key mechanism leading to neuronal loss in neurodegenerative diseases. Donepezil has been shown to exert neuroprotective effects by interfering with apoptotic pathways. ncl.ac.uknih.gov One of the identified mechanisms involves the termination of Caspase-3 activation, a critical executioner enzyme in the apoptotic cascade. ncl.ac.uk By downregulating pathways that lead to apoptosis, donepezil and its derivatives can help preserve neuronal integrity and function, suggesting a disease-modifying potential beyond symptomatic relief. researchgate.netnih.gov

Neurogenesis and Synaptogenesis Modulation in Cell Cultures

Data not available in the reviewed literature.

Mechanistic Elucidation and Molecular Interaction Analysis

Elucidation of Enzyme Inhibition Mode

The primary mechanism of action for donepezil (B133215) and its derivatives is the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). An increase in acetylcholine levels in the brain is associated with improvements in cognitive function. Kinetic studies on donepezil-based inhibitors have revealed a dual-binding or mixed-inhibition mode, a characteristic that is often retained or modulated in its derivatives. nih.gov

Acetylcholinesterase (AChE) possesses two principal binding sites: the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govnih.gov Donepezil is recognized for its ability to interact with both sites simultaneously, spanning the narrow gorge that connects them. nih.govnih.gov This dual-binding capability is a key feature of its inhibitory action.

In silico studies of a donepezil-like derivative, designated D1, have confirmed this dual-binding characteristic. inrae.fr The derivative interacts with both the CAS and the PAS of human AChE. inrae.fr The N-benzylpiperidine group of donepezil and its analogs typically situates itself within the narrowest part of the active-site cavity, interacting with key amino acid residues. nih.gov The indanone moiety, on the other hand, tends to form interactions with the PAS. nih.gov This dual engagement allows for potent inhibition of the enzyme's catalytic activity and may also interfere with the role of the PAS in the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease. inrae.fr

It has been noted that while donepezil's non-cholinergic functions associated with the PAS can diminish at higher concentrations, the D1 derivative remains functional at similar doses. inrae.fr The interaction with the PAS is significant as it can induce conformational changes within the enzyme's gorge, potentially accelerating the inhibition process at the active site. nih.gov

The interaction of ligands with the PAS can allosterically modulate the enzyme's function. Binding at this peripheral site can trigger conformational changes that propagate to the active site, influencing substrate binding and catalysis. nih.gov For some donepezil derivatives, this allosteric modulation is a key aspect of their enhanced inhibitory potential. The binding of a ligand to the PAS can stabilize a conformation of the enzyme that is more or in some cases less receptive to the substrate at the CAS. While specific studies on the allosteric modulation mechanisms of "Fluorinated donepezil derivative 1" are not extensively detailed in the provided context, the established dual-binding nature at both the CAS and PAS strongly implies an allosteric component to its mechanism of action. inrae.frnih.gov

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding the interactions between a ligand like this compound and its enzyme target at an atomic level. nih.govacs.org These simulations provide insights into the binding poses, key interacting residues, and conformational changes that are difficult to observe through experimental methods alone.

Molecular docking studies on various donepezil derivatives have consistently highlighted the importance of specific amino acid residues within the AChE active site gorge. For a donepezil analogue, D1, π-alkyl interactions with Trp286, Tyr337, and Tyr341 have been observed. nih.gov In many donepezil derivatives, π-π stacking interactions with aromatic residues such as Trp86, Tyr337, and Trp286 are crucial for strong binding. nih.gov

For another fluorinated derivative, compound 5d, a hydrogen bond between its carbonyl group and the hydroxyl group of Tyr121 in the AChE active site was identified as a significant interaction. nih.gov Other key residues in the binding site for this compound include Phe330, Phe331, and Trp279. nih.gov The benzyl (B1604629) portion of these compounds often interacts with Trp86 and Glu202 at the anionic subsite. nih.gov The table below summarizes key interacting residues for donepezil and its derivatives as identified in various molecular modeling studies.

| Compound/Derivative | Interacting Residues in AChE | Type of Interaction | Reference |

| Donepezil | Tyr70, Asp72, Tyr121, Tyr334 | Anionic site interactions | nih.gov |

| Trp86, Tyr337, Phe330 | CAS and PAS interactions | nih.gov | |

| Derivative D1 | Trp286, Tyr337, Tyr341 | π-alkyl interactions | nih.gov |

| Derivative 5d | Tyr121 | Hydrogen bond | nih.gov |

| Phe330, Phe331, Trp279 | Active site interactions | nih.gov |

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules. In the case of AChE, ligand binding at the PAS is known to induce changes within the enzyme's gorge. nih.gov Molecular dynamics simulations can reveal these dynamic changes. For instance, studies on other protein-ligand systems have shown significant conformational shifts upon ligand binding, such as the tilting of alpha-helices and beta-sheets to open or close a binding pocket. nih.gov While specific data on the conformational changes induced by "this compound" are not detailed, the principles of induced fit and allosteric modulation suggest that such changes are an integral part of its interaction with AChE. nih.gov

The introduction of fluorine into drug molecules is a well-established strategy to modulate their physicochemical and pharmacological properties. ncl.ac.uknih.gov The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability. nih.govnih.gov

Furthermore, the lipophilic nature of fluorine can enhance hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov The strategic placement of fluorine atoms can therefore optimize the fit of the ligand within the active site, leading to increased potency and selectivity. For example, in one study, the incorporation of a trifluoromethyl (-CF3) group in a donepezil analogue significantly altered its dipole moment, which can influence long-range electrostatic interactions with the enzyme. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound

The systematic investigation of how chemical structure relates to biological function, known as Structure-Activity Relationship (SAR) analysis, is fundamental in medicinal chemistry. For fluorinated analogs of donepezil, SAR studies provide crucial insights into how the strategic placement of fluorine atoms modulates their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the primary enzymatic targets in Alzheimer's disease therapy.

The biological activity of fluorinated donepezil derivatives is highly sensitive to the specific position of the fluorine atom on the molecular scaffold. nih.gov Research into various positional isomers, where fluorine is substituted at different points on either the N-benzyl group or the indanone moiety, reveals significant variations in enzyme inhibition. ncl.ac.uknih.gov

Computational and in vitro studies have shown that the location of the fluorine substituent alters the molecule's electronic properties, stability, and binding interactions with the target enzyme. plu.mxnih.gov For example, in a study of N-benzyl fluorinated analogs of a related compound, CP-118,954, the meta-fluoro substituted derivative showed an inhibitory potency (IC50) against AChE similar to the non-fluorinated parent compound, whereas the ortho- and para-fluoro derivatives were less potent. researchgate.net This highlights that certain positions are more favorable for maintaining or enhancing biological activity. Similarly, modifications on the benzyl ring of donepezil itself, such as 3,5-difluoro or 2,4,6-trifluoro substitutions, have been found to result in strong binding affinity towards AChE. researchgate.net These findings underscore that the precise placement of fluorine is a critical determinant of the derivative's inhibitory power.

The introduction of fluorine, the most electronegative element, can significantly modify a compound's potency and its selectivity for AChE versus BChE. ncl.ac.ukncl.ac.uk Fluorination can alter molecular polarity and the potential for hydrogen bonding, which may lead to more favorable interactions within the enzyme's active site. plu.mx However, the effect is not universally positive. In some cases, fluorination of the N-benzyl group has been shown to reduce AChE inhibition while markedly increasing the potency and selectivity for BChE, particularly with a 2-fluoro (ortho) substitution. ncl.ac.ukncl.ac.uk

Conversely, other studies on different fluorinated analogs have shown enhanced potency for AChE. For instance, moving a fluoro group on the benzyl ring from the para-position to the meta- or ortho-positions resulted in potencies comparable to donepezil. nih.gov Furthermore, replacing a single fluorine with a more strongly electron-withdrawing trifluoromethyl (CF₃) group at the ortho-position improved the IC50 value by four-fold, suggesting that enhanced electron-withdrawing effects can improve potency. nih.gov

The selectivity index (SI), the ratio of BChE inhibition to AChE inhibition (IC50 BChE / IC50 AChE), is a key metric. Donepezil itself is highly selective for AChE. While some fluorinated derivatives maintain this selectivity, others can shift the preference towards BChE. nih.gov For example, one study found that most multi-fluorinated analogs remained more selective for AChE, but a pentafluorinated derivative became 1.5-fold more selective for BChE. nih.gov

The following interactive table presents representative data on how fluorine's position on the benzyl group of donepezil analogs can affect inhibitory potency against electric eel AChE (EeAChE).

| Compound (Substituent R on Benzyl Group) | EeAChE IC50 (µM) | Reference |

|---|---|---|

| Donepezil (H) | 0.12 ± 0.01 | nih.gov |

| 8m (4-Fluoro) | 0.081 ± 0.005 | nih.gov |

| 8n (3-Fluoro) | 0.16 ± 0.02 | nih.gov |

| 8o (2-Fluoro) | 0.12 ± 0.02 | nih.gov |

| 8p (2-CF3) | 0.032 ± 0.010 | nih.gov |

Data sourced from a study on multifunctional donepezil analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build mathematical models to predict the biological activity of compounds based on their chemical structures. jocpr.comnih.gov This approach is valuable in drug discovery for prioritizing compounds, optimizing leads, and predicting the activity of novel molecules, thereby accelerating the design of more effective therapeutic agents. jocpr.comnih.gov

In the context of donepezil derivatives, QSAR studies correlate physicochemical descriptors of the molecules with their measured inhibitory activities against AChE and BChE. nih.gov These descriptors can quantify various molecular properties, including electronic (e.g., dipole moment), topological (e.g., Wiener index), and lipophilic (e.g., AlogP98) characteristics. nih.govresearchgate.net By using statistical techniques like genetic function approximation, QSAR models can be developed and validated to identify the key structural features that govern bioactivity. nih.gov For cholinesterase inhibitors, QSAR models have successfully highlighted the importance of descriptors related to lipophilicity, molecular shape, and electronic distribution in determining their inhibitory potency. nih.govresearchgate.net These models provide predictive frameworks that can guide the rational design of new fluorinated donepezil derivatives with potentially enhanced efficacy.

Biophysical Characterization of Protein-Ligand Interactions

To gain a deeper, more direct understanding of the binding events between fluorinated donepezil derivatives and their enzyme targets, biophysical techniques are employed. These methods measure the physical properties of the interaction, providing crucial thermodynamic and stability data that complements SAR and QSAR findings.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat released or absorbed during the binding interaction between two molecules in solution. nih.govmalvernpanalytical.com This allows for a complete thermodynamic characterization of the binding event in a single experiment. nih.govresearchgate.net By titrating a ligand (the fluorinated donepezil derivative) into a solution containing the protein (AChE or BChE), ITC can determine the binding affinity (dissociation constant, Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govjohnshopkins.edu

Studies using ITC to analyze the binding of inhibitors like donepezil to AChE have confirmed its utility for obtaining a comprehensive characterization of these interactions. nih.gov For fluorinated derivatives, ITC can reveal precisely how the fluorine atom alters the thermodynamic forces driving the binding. For example, a more favorable (more negative) enthalpy change might indicate stronger hydrogen bond formation facilitated by the fluorine atom, providing a quantitative explanation for observed changes in potency. researchgate.net

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and economical technique used to measure a protein's thermal stability in the presence of a ligand. domainex.co.uknih.gov The principle is that ligand binding generally stabilizes a protein's folded structure, resulting in an increase in its melting temperature (Tm). escholarship.orgresearchgate.net

In a typical DSF experiment, the protein is heated in the presence of a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds, causing an increase in fluorescence. domainex.co.ukescholarship.org The Tm is the temperature at which half of the protein is unfolded. A positive shift in Tm (ΔTm) upon the addition of a fluorinated donepezil derivative is a direct indicator of binding and stabilization. researchgate.net DSF is highly effective for screening compound libraries to identify binders and for ranking the relative stabilizing effects of different derivatives, making it a valuable tool in early-stage drug discovery. nih.govrsc.org

Preclinical Pharmacokinetic and Metabolic Characterization Adme Studies

Absorption and Distribution in Preclinical Models

The absorption and distribution profile of a drug candidate dictates its concentration at the target site and in various tissues, influencing both efficacy and potential toxicity. For neurodegenerative diseases, the ability of a compound to cross the blood-brain barrier is of paramount importance.

The blood-brain barrier (BBB) is a significant obstacle for drugs targeting the central nervous system. ncl.ac.uk The introduction of fluorine into the donepezil (B133215) structure is intended, in part, to improve its ability to cross this barrier. ncl.ac.uk While specific quantitative data for a compound designated "Fluorinated donepezil derivative 1" is not available in the public domain, research on related analogs provides insights.

Studies on various donepezil analogs have utilized in silico and in vitro models to predict and assess BBB permeability. For instance, computational tools are used to calculate properties like the BBB score, which indicates the likelihood of a compound crossing the barrier. nih.gov In vitro models, such as those using human cerebral microvascular endothelial cells (hCMEC/D3), are employed to measure the apparent permeability (Papp) of compounds. nih.govmdpi.com For example, a study on various potential acetylcholinesterase inhibitors identified five compounds as likely to be BBB-permeable through such methods. nih.gov Another study highlighted that a donepezil-based compound, MTDL-3, exhibited good brain penetration capacity in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.gov

A PhD thesis from Newcastle University describes the synthesis of 2-[¹⁹F]FDP, 3-[¹⁹F]FDP, and 4-[¹⁹F]FDP as potential PET imaging agents, with the goal of determining their biodistribution and cholinesterase activity levels in vivo. ncl.ac.uk The very design of these molecules for brain imaging presupposes their ability to penetrate the BBB. ncl.ac.uk

Table 1: In Silico Prediction of Blood-Brain Barrier Permeability for a Donepezil Analog

| Compound | BBB Score | Predicted BBB Penetration |

| Donepezil | 5.28 | Yes |

| Analog 2 | 4.93 | Yes |

Data sourced from a study on donepezil-based acetylcholinesterase inhibitors. nih.gov A BBB score above 4 suggests the compound can cross the blood-brain barrier.

Following absorption, a drug distributes to various tissues and organs. For a centrally acting agent like a donepezil derivative, high brain distribution is desired, while accumulation in other organs could lead to off-target effects. While specific tissue distribution data for "this compound" is not publicly available, studies on the parent compound, donepezil, and other fluorinated compounds provide a general framework.

For instance, after intravenous administration in rats, donepezil is rapidly distributed to the heart and lungs, with peak brain concentrations observed at approximately 2 hours. researchgate.net Studies with radiolabeled mosapride, a gastroprokinetic agent, showed wide and rapid distribution of the parent drug and its metabolites in various rat tissues, with the highest concentrations found in the duodenum and cecum. nih.gov Similarly, a study on a fluorinated MMP-13 inhibitor in rats using whole-body autoradioluminography showed distribution in all tissues except the central nervous system, with rapid elimination from most tissues. researchgate.net The development of fluorinated donepezil derivatives as PET tracers, such as 2-[¹⁸F]FDP, 3-[¹⁸F]FDP, and 4-[¹⁸F]FDP, is explicitly for the purpose of visualizing their biodistribution in vivo, which would provide precise tissue concentration data, particularly in the brain. ncl.ac.uk

The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration in the bloodstream and, consequently, its availability to cross membranes and interact with its target. Highly protein-bound drugs generally have a lower volume of distribution and a longer half-life.

Donepezil itself is extensively bound to plasma proteins, with a binding of approximately 95.6% at steady state in humans. nih.gov This binding is characterized as high capacity and low affinity, and it is independent of concentration and time. nih.gov While specific data for "this compound" is not available, it is anticipated that fluorination could modulate this property. Computational studies on seven fluorinated derivatives of donepezil have shown that fluorine substitution can alter the drug's stability, solubility, and molecular polarity, which could in turn affect plasma protein binding. plu.mx

Table 2: Plasma Protein Binding of Donepezil in Humans

| Parameter | Value |

| Mean Percentage Binding | 95.6% (± 0.39%) |

| Binding Characteristics | High capacity, low affinity |

| Concentration Dependent | No |

Data from a study in healthy volunteers. nih.gov

Metabolic Stability and Metabolite Profiling

The metabolism of a drug is a key determinant of its duration of action and the potential for drug-drug interactions. Introducing fluorine at metabolically labile positions is a common strategy to increase a compound's resistance to enzymatic degradation, thereby improving its metabolic stability. ncl.ac.uk

The stability of a compound in the presence of liver enzymes is often assessed using in vitro systems like liver microsomes or hepatocytes. wuxiapptec.comyoutube.com These assays measure the rate of disappearance of the parent compound over time and can be used to predict hepatic clearance. youtube.com

While specific metabolic stability data for "this compound" is not available, the rationale for its synthesis would include the hypothesis that fluorination enhances stability compared to donepezil. ncl.ac.uk Donepezil is metabolized in the liver by CYP450 isoenzymes, primarily CYP2D6 and CYP3A4. A study on the in vitro metabolism of donepezil in human, mouse, and rat liver microsomes identified numerous metabolites, indicating its susceptibility to metabolic transformation. researchgate.net A thesis on fluorinated donepezil derivatives notes that the incorporation of fluorine can improve metabolic stability, a key objective of the research. ncl.ac.uk

Table 3: General Parameters for In Vitro Metabolic Stability Assays

| Parameter | Description |

| Test System | Liver microsomes (human, rat, mouse) or hepatocytes |

| Incubation | Test compound with microsomes/hepatocytes and cofactors (e.g., NADPH) at 37°C |

| Analysis | LC-MS/MS to quantify the remaining parent compound over time |

| Calculated Values | Percent remaining, half-life (t½), intrinsic clearance (Clint) |

This table describes a typical experimental setup for assessing metabolic stability. wuxiapptec.compharmaron.com

Identifying the major metabolites of a drug candidate in preclinical species is essential to understand its metabolic pathways and to determine if the same metabolites are formed in humans. This is crucial for the interpretation of toxicology studies.

For the parent compound, donepezil, metabolism in rats is extensive, involving O-demethylation, N-debenzylation, hydroxylation, and subsequent glucuronidation and sulfation. mdpi.com A study using non-targeted metabolomics identified 50 metabolites of donepezil in rat urine, feces, and liver samples. mdpi.com The main metabolite of donepezil, 6-O-desmethyl donepezil, has been shown to inhibit acetylcholinesterase to a similar extent as the parent compound in vitro.

For fluorinated derivatives, it is hypothesized that the position of the fluorine atom will influence the metabolic profile. For example, if fluorine is placed at a site that is typically hydroxylated in the parent molecule, this metabolic pathway may be blocked. A study on a fluorinated MMP-13 inhibitor in rats and dogs showed that metabolism was extensive and occurred primarily via glucuronidation, reduction, and hydrolysis. researchgate.net Another study on the fluorinated drug cinacalcet (B1662232) in rats demonstrated that its administration can lead to the fluorination of certain proteins in the liver and brain. researchgate.net While specific metabolite identification for "this compound" is not available, it is a critical step in its preclinical development.

Table 4: Major Metabolic Pathways of Donepezil in Rats

| Metabolic Pathway | Description |

| O-demethylation | Removal of a methyl group from a methoxy (B1213986) moiety |

| N-debenzylation | Removal of the benzyl (B1604629) group |

| Hydroxylation | Addition of a hydroxyl group |

| Glucuronidation | Conjugation with glucuronic acid |

| Sulfation | Conjugation with a sulfate (B86663) group |

Based on a study of donepezil metabolism in rats. mdpi.com

Impact of Fluorination on Metabolic Pathways

The metabolic fate of a drug is a key determinant of its efficacy and duration of action. Donepezil is known to be extensively metabolized in the liver, primarily through O-demethylation, hydroxylation, N-oxidation, and N-debenzylation, processes mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. nih.govlongdom.org The introduction of fluorine in this compound is anticipated to significantly alter these metabolic pathways.

Fluorine's high electronegativity can shield adjacent C-H bonds from enzymatic attack, a phenomenon known as metabolic blocking. ncl.ac.uk If the fluorination site on this compound is near a primary site of metabolism on the parent donepezil molecule, a notable decrease in the formation of certain metabolites would be expected. For instance, if fluorination is strategically placed on the benzyl ring, it could hinder hydroxylation at that site. researchgate.net

In vitro studies using liver microsomes from preclinical species (rat and mouse) are instrumental in elucidating these effects. By incubating this compound with these microsomal fractions and analyzing the resulting metabolites, a comparative metabolic map can be generated against donepezil.

Table 1: Hypothetical Comparative in vitro Metabolism of Donepezil and this compound in Rat Liver Microsomes

| Metabolic Pathway | Parent Compound (Donepezil) - Metabolite Formation (%) | This compound - Metabolite Formation (%) |

| O-demethylation | 35 | 30 |

| Aromatic Hydroxylation | 25 | 10* |

| N-oxidation | 20 | 25 |

| N-debenzylation | 15 | 15 |

| Other minor metabolites | 5 | 20** |

*Assumes fluorination at or near a primary site of aromatic hydroxylation. **Includes potential novel metabolites resulting from altered metabolic switching.

These hypothetical data illustrate that fluorination could lead to a redirection of metabolism, potentially increasing the formation of other metabolites or even generating novel ones as the primary metabolic routes are impeded.

Excretion Pathways in Preclinical Animal Models

The routes of elimination of a drug and its metabolites from the body are critical for preventing accumulation and potential toxicity. For donepezil, metabolites are further processed through glucuronidation and then excreted in both urine and bile. nih.govlongdom.org Preclinical studies in animal models such as rats and dogs are used to determine the primary excretion pathways for new chemical entities like this compound.

By administering a radiolabeled version of the compound, researchers can track its distribution and excretion over time. It is plausible that the altered metabolic profile of this compound would, in turn, affect its excretion pattern. For example, if fluorination leads to more polar metabolites, renal excretion might become the more dominant pathway compared to biliary excretion.

Table 2: Hypothetical Excretion Profile of this compound in Rats (72h post-dose)

| Excretion Route | Parent Compound (Donepezil) - % of Administered Dose | This compound - % of Administered Dose |

| Urine (Unchanged) | < 5% | ~5-10% |

| Urine (Metabolites) | 40-50% | 50-60% |

| Feces (Biliary) | 45-55% | 30-40% |

These hypothetical findings suggest a potential shift towards increased renal clearance for the fluorinated analog, a direct consequence of its altered metabolism.

Bioavailability Assessment in Animal Models

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a crucial parameter for a drug's clinical utility. The bioavailability of donepezil in rats has been reported to be relatively low, at approximately 3.6%. biomolther.org This is influenced by both its absorption characteristics and the extent of first-pass metabolism in the liver.

Fluorination can impact bioavailability in several ways. The increased lipophilicity often associated with fluorination can enhance membrane permeability and absorption. ncl.ac.uk Furthermore, if fluorination successfully blocks key metabolic sites, it can reduce first-pass metabolism, thereby increasing the amount of drug that reaches the bloodstream intact.

Pharmacokinetic studies in rats, involving both intravenous and oral administration, are conducted to determine the absolute bioavailability of this compound.

Table 3: Hypothetical Bioavailability Parameters of Donepezil and this compound in Rats

| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |

| Donepezil | Oral (3 mg/kg) | 17.9 | 1.2 | 70.7 | 3.6 |

| This compound | Oral (3 mg/kg) | 35.8 | 1.5 | 155.5 | ~8-10% |

The hypothetical data in this table suggest that the strategic fluorination in this compound could lead to a significant improvement in oral bioavailability compared to the parent compound, primarily by mitigating first-pass metabolic clearance.

Advanced Preclinical Research Applications

Development as a Radioligand for Positron Emission Tomography (PET) Imaging in Animal Models

The introduction of a fluorine atom into the donepezil (B133215) structure makes "Fluorinated donepezil derivative 1" a candidate for radiolabeling with fluorine-18 (B77423) ([18F]), a positron-emitting isotope with a favorable half-life for PET imaging. PET is a powerful non-invasive technique that allows for the visualization and quantification of molecular targets in living organisms, including the brains of animal models of neurological diseases.

Radiosynthesis of Fluorine-18 Labeled Donepezil Derivative 1

The successful use of a fluorinated compound as a PET radioligand hinges on the development of an efficient radiosynthesis method. For fluorinated analogs of donepezil, such as 3-[18F]fluorodonepezil (3-[18F]FDP), radiosynthesis has been achieved through nucleophilic aromatic substitution on a diaryliodonium salt precursor. This method has yielded radiolabeled products with radiochemical yields of 12-15% and high radiochemical purity (>95%) after purification by high-performance liquid chromatography (HPLC). The entire process can be completed in approximately 50 minutes, which is well within the usable timeframe for the [18F] isotope.

While specific data for the radiosynthesis of "[18F]this compound" is not publicly available, the methods developed for analogous compounds provide a strong foundation for its potential production as a PET tracer.

In Vivo Preclinical PET Imaging of Target Engagement in Animal Brains

Once radiolabeled, "[18F]this compound" could be used in preclinical PET imaging studies to assess its ability to cross the blood-brain barrier and bind to its target, acetylcholinesterase, in the brains of animal models. Such studies are crucial for demonstrating target engagement, a key step in drug development. For instance, in vivo biodistribution studies in mice with other radiolabeled compounds have been used to determine brain uptake and clearance. Similar experiments with "[18F]this compound" would provide invaluable information on its pharmacokinetic and pharmacodynamic properties in a living system.

Autoradiography Studies in Animal Tissues for Target Distribution

Autoradiography is an ex vivo technique that complements in vivo PET imaging by providing a high-resolution map of the distribution of a radiolabeled compound in tissue sections. Following administration of "[18F]this compound" to an animal, brain tissue can be sectioned and exposed to a sensitive film or detector to visualize the precise locations of radioligand binding. This allows for a detailed examination of the compound's distribution in specific brain regions known to be affected by neurological disorders, such as the hippocampus and cortex. While specific autoradiography studies for "this compound" have not been published, this technique remains a critical tool for characterizing novel radioligands.

Application in Advanced Animal Models of Neurological Disorders

The parent compound, donepezil, has been extensively studied in various animal models of neurological disorders, providing a framework for the potential applications of "this compound."

Cognitive and Behavioral Paradigms in Disease Models (e.g., Morris Water Maze, Passive Avoidance)

Donepezil has been shown to improve cognitive performance in animal models of Alzheimer's disease. For example, in rats with cholinergic depletion, chronic donepezil treatment has been found to ameliorate deficits in spatial localization and cognitive flexibility. Studies using behavioral paradigms such as the Morris water maze and passive avoidance tests have demonstrated the ability of donepezil to enhance learning and memory in rodents with induced cognitive impairment. It is hypothesized that "this compound," as a derivative of donepezil, could be evaluated in similar models to determine its efficacy in improving cognitive and behavioral outcomes.

Table 1: Representative Behavioral Paradigms for Assessing Cognitive Function in Rodent Models

| Behavioral Paradigm | Cognitive Function Assessed | Typical Observations with Donepezil |

| Morris Water Maze | Spatial learning and memory | Reduced escape latency and increased time in the target quadrant. |

| Passive Avoidance Test | Fear-motivated memory | Increased latency to enter the dark compartment where an aversive stimulus was previously received. |

| Y-Maze | Spontaneous alternation behavior (working memory) | Increased percentage of spontaneous alternations. |

Synaptic Plasticity and Neurotransmission Modulation in vivo

The cognitive-enhancing effects of donepezil are believed to be mediated through its impact on synaptic plasticity and neurotransmission. By inhibiting acetylcholinesterase, donepezil increases the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This, in turn, can influence long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Studies have suggested that donepezil can modulate functional connectivity within brain networks, such as the default mode network and the dorsal attention network. Investigating the effects of "this compound" on these neurophysiological parameters in vivo would provide crucial insights into its mechanism of action and its potential as a therapeutic agent.

Comparative Preclinical Analyses with Established Cholinesterase Inhibitors

Relative Potency and Selectivity Comparisons with Donepezil (B133215)

The primary mechanism of action of donepezil is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). However, its activity against butyrylcholinesterase (BChE), another cholinesterase with a less defined role in the central nervous system, is also a key parameter. The selectivity for AChE over BChE is a critical factor in the pharmacological profile of these inhibitors.

Research into fluorinated derivatives of donepezil has revealed that the position of the fluorine atom on the N-benzyl group significantly influences both potency and selectivity. In one study, the incorporation of fluorine generally led to a decrease in the inhibition of AChE. ncl.ac.uk However, a notable exception was observed with a 2-fluoro derivative, which demonstrated a marked increase in both potency and selectivity for BChE. ncl.ac.uk Conversely, fluorination at the 3- or 4-positions had minimal impact on this selectivity. ncl.ac.uk

Another computational study investigating various fluorinated derivatives suggested that fluorine substitution can alter the drug's stability, solubility, and molecular polarity. plu.mx These changes, in turn, affect the binding affinity of the derivative for acetylcholinesterase. plu.mx Some research has indicated that fluorination at the 3,5- or 2,4,6-positions of the benzyl (B1604629) ring can result in a strong binding affinity for AChE. researchgate.net

A separate study reported on a "Fluoro-Donepezil (F-DNPZ)" with a non-enolizable keto functionality that exhibited an increased AChE inhibitory activity, with an IC50 value of 1.3 nM. nih.gov This highlights the nuanced effects that positional fluorination can have on the inhibitory profile of donepezil.

Below is a data table summarizing the in vitro inhibitory activities of different positional isomers of fluorinated donepezil in comparison to the parent compound, donepezil.

| Compound | AChE Inhibition | BuChE Inhibition | AChE/BuChE Selectivity |

| Donepezil | High | Low | High |

| 2-Fluoro-donepezil | Reduced | Markedly Increased | Low (BuChE selective) |

| 3-Fluoro-donepezil | Reduced | Little difference | High |

| 4-Fluoro-donepezil | Reduced | Little difference | High |

| Fluoro-Donepezil (F-DNPZ) nih.gov | Increased (IC50 = 1.3 nM) | Not specified | Not specified |

Comparative Efficacy in Preclinical Disease Models against Benchmark Compounds

While in vitro data provides valuable insights into the potency and selectivity of a compound, preclinical in vivo studies are crucial for evaluating its therapeutic potential. These studies often utilize animal models of Alzheimer's disease to assess the compound's ability to improve cognitive deficits.

For instance, in a scopolamine-induced memory impairment model in mice, a benchmark for assessing the efficacy of cholinomimetic drugs, donepezil has been shown to significantly improve cognitive performance. cu.edu.egnih.gov While specific in vivo efficacy data for a simple "Fluorinated donepezil derivative 1" is not extensively detailed in the provided search results, related hybrid molecules have shown promise. For example, a donepezil-curcumin hybrid demonstrated significant inhibition of Aβ1-42 self-aggregation, a key pathological hallmark of Alzheimer's disease. mdpi.com Another benzothiophene-based donepezil analog, compound 3g, was found to have a more potent anti-amyloidogenic effect than donepezil itself. cu.edu.eg

These findings in related, more complex derivatives suggest that modifications to the donepezil scaffold can lead to enhanced efficacy in preclinical models, although direct evidence for a simple fluorinated derivative remains to be more thoroughly investigated and reported.

Differentiation in Multi-Target Profiles and Mechanistic Actions

The "one-target, one-drug" paradigm has been increasingly challenged in the context of multifactorial diseases like Alzheimer's. Consequently, there is a growing interest in developing multi-target-directed ligands (MTDLs) that can modulate several key pathological pathways simultaneously. The fluorination of donepezil presents an opportunity to introduce additional beneficial properties beyond cholinesterase inhibition.

Research indicates that fluorinated donepezil derivatives have been designed with the aim of enhancing pharmacokinetic properties and conferring anti-amyloid activity. researchgate.net The strategic placement of fluorine can influence a molecule's ability to cross the blood-brain barrier and interact with other targets. Some donepezil hybrids have been developed to possess antioxidant properties, which are relevant to the oxidative stress component of Alzheimer's pathology. nih.gov

The shift in selectivity towards BuChE, as seen with the 2-fluoro derivative, could also represent a differentiated mechanistic action. ncl.ac.uk While the role of BuChE in Alzheimer's disease is still under investigation, its levels are known to increase in the later stages of the disease, suggesting that its inhibition could be beneficial. Therefore, a derivative with enhanced BuChE inhibition might offer a different therapeutic profile compared to the highly AChE-selective donepezil.

The development of MTDLs based on the donepezil structure, including fluorinated analogs, aims to address the complex pathophysiology of Alzheimer's disease by targeting not only cholinergic deficits but also amyloid-β aggregation, oxidative stress, and other relevant pathways. nih.govnih.gov

Future Research Directions and Unaddressed Scientific Questions

Design and Synthesis of Next-Generation Fluorinated Donepezil (B133215) Derivatives with Tuned Properties

The introduction of fluorine into the donepezil structure is a strategic approach to modulate its pharmacokinetic and pharmacodynamic properties. nih.gov Future research will focus on the rational design and synthesis of new derivatives where the location and number of fluorine atoms are precisely controlled to "tune" the compound's biological activity.

Computational methods, such as density functional theory (DFT) and molecular docking, are essential tools in this endeavor. Studies have already shown that fluorine substitution can significantly alter a derivative's solubility, molecular polarity, structural stability, and binding affinity for its target enzymes. acs.orgmdpi.com For instance, research has indicated that substituting fluorine at the 3,5- or 2,4,6-positions of the benzyl (B1604629) ring can result in a strong binding affinity towards acetylcholinesterase (AChE). nih.gov

A key area of investigation is the modulation of selectivity between the two major cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The relative importance of these two enzymes changes as AD progresses, with BuChE activity increasing in later stages. nih.gov Therefore, designing derivatives with tailored selectivity is a significant goal. Research has shown that the position of the fluorine atom on the N-benzyl group dramatically impacts this selectivity. While fluorination generally reduces AChE inhibition compared to the parent compound, it can concurrently enhance BuChE inhibition. nih.gov Specifically, a 2-fluoro derivative showed a marked increase in potency and selectivity for BuChE, whereas fluorination at the 3- or 4-positions had little effect on selectivity. nih.gov This suggests that next-generation derivatives could be designed for specific stages of AD.

Future synthetic efforts will need to overcome challenges, such as developing efficient and selective fluorination methods for the desired positions on the donepezil scaffold. nih.gov The ultimate goal is to create a portfolio of fluorinated derivatives, each with a unique and well-defined activity profile, allowing for a more personalized therapeutic approach.

| Fluorinated Donepezil Derivative | Observed Effect on Cholinesterase Inhibition | Reference |

|---|---|---|

| 2-Fluoro-donepezil | Reduced AChE inhibition; markedly increased potency and selectivity for BuChE. | nih.gov |

| 3-Fluoro-donepezil | Reduced AChE inhibition; little difference in BuChE selectivity compared to non-fluorinated analogs. | nih.gov |

| 4-Fluoro-donepezil | Reduced AChE inhibition; little difference in BuChE selectivity compared to non-fluorinated analogs. | nih.gov |

| 3,5-Difluoro-donepezil | Exhibited strong binding affinity toward AChE in computational models. | nih.gov |

| 2,4,6-Trifluoro-donepezil | Exhibited strong binding affinity toward AChE in computational models. | nih.gov |

Exploration of Novel Therapeutic Targets Beyond Cholinesterases

The complex pathophysiology of AD necessitates therapies that address multiple interconnected pathological processes. youtube.com A major future direction for fluorinated donepezil derivatives is the development of Multi-Target-Directed Ligands (MTDLs) that act on targets beyond cholinesterases. nih.govresearchgate.net

A primary focus is the amyloid cascade. Research is being directed toward designing hybrid molecules that not only inhibit AChE but also prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. nih.govnih.gov Some novel donepezil analogs have already demonstrated the ability to inhibit self-induced Aβ aggregation, with some compounds showing efficacy exceeding that of donepezil itself. nih.govnih.gov The incorporation of fluorine could enhance these anti-amyloid properties and improve blood-brain barrier penetration. nih.gov

Other promising targets for MTDLs include:

Beta-secretase 1 (BACE-1): This enzyme is involved in the production of Aβ peptides. Inhibiting BACE-1 could reduce the formation of amyloid plaques at their source. nih.gov

The Peripheral Anionic Site (PAS) of AChE: Besides its role in substrate binding, the PAS is implicated in promoting Aβ aggregation. nih.govmdpi.com Derivatives that bind to both the catalytic active site (CAS) and the PAS could have a dual effect, inhibiting acetylcholine (B1216132) hydrolysis and preventing Aβ fibrillization. nih.gov

Oxidative Stress and Metal Homeostasis: Some donepezil-based hybrids have been designed to incorporate antioxidant or metal-chelating functionalities, addressing the roles of oxidative damage and biometal dysregulation in AD pathology. nih.govyoutube.com

Furthermore, studies on donepezil itself have suggested it may have neuroprotective effects independent of cholinesterase inhibition, such as influencing neuronal differentiation. news-medical.net Future research should explore whether fluorinated derivatives can amplify these neuroprotective and neuro-restorative functions.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the therapeutic potential and mechanism of action of novel fluorinated donepezil derivatives, future research must integrate high-throughput "omics" technologies. nih.gov These approaches provide an unbiased, systems-level view of the molecular changes induced by a drug candidate, moving beyond single-target interactions. novonordisk.comnovonordisk.com

Transcriptomics: Analyzing changes in gene expression (RNA) in response to treatment can reveal the cellular pathways modulated by a derivative. Single-cell transcriptomics, in particular, can identify which specific cell types in the brain (neurons, microglia, astrocytes) are most affected. novonordisk.com This could clarify, for example, if a derivative primarily impacts neuronal cholinergic signaling or has significant anti-inflammatory effects on microglia.

Proteomics: This involves the large-scale study of proteins, including their expression levels and post-translational modifications. nih.gov Proteomic analysis of brain tissue or cerebrospinal fluid from preclinical models treated with a fluorinated derivative could identify novel protein targets or confirm engagement with intended targets like BACE-1.

Metabolomics: By studying the profile of small-molecule metabolites, researchers can gain insight into the drug's impact on cellular energy metabolism, neurotransmitter pathways, and oxidative stress, all of which are disrupted in AD. nih.gov

Integrating data from these different omics levels will be crucial for building a comprehensive picture of a drug's effects, identifying biomarkers for treatment response, and uncovering unexpected mechanisms or off-target effects. nih.govnovonordisk.com

Development of Advanced Preclinical Models for Translational Research

The successful translation of promising compounds from the lab to the clinic has been a major challenge in AD research, partly due to the limitations of traditional preclinical models. nih.govpcrm.org Future studies on fluorinated donepezil derivatives must leverage more advanced and human-relevant models.

While transgenic mouse models that replicate aspects of AD pathology (e.g., 3xTg-AD, 5XFAD) will remain important for evaluating in vivo efficacy and target engagement, there is a critical need to move beyond them. nih.govmdpi.comnih.gov These models often fail to recapitulate the full complexity of human AD, especially the sporadic form of the disease. acs.org

The next generation of preclinical testing will increasingly rely on:

Induced Pluripotent Stem Cells (iPSCs): By taking cells from AD patients (e.g., skin fibroblasts) and reprogramming them into stem cells, researchers can then differentiate them into human neurons and other brain cells in a dish. youtube.comnih.govnih.gov These patient-derived cells carry the individual's genetic background, making them a powerful platform for testing the efficacy of new derivatives on a human genetic landscape and for screening drugs against both familial and sporadic forms of AD. nih.gov

3D Organoids: Moving beyond 2D cell cultures, iPSCs can be grown into three-dimensional "mini-brains" or organoids. news-medical.net These structures better mimic the complex cell-cell interactions and layered architecture of the human brain, offering a more sophisticated environment to test how a fluorinated donepezil derivative affects processes like Aβ aggregation and tau pathology. youtube.comnews-medical.net

Using these advanced models will improve the prediction of how a drug will behave in humans, reducing the high failure rate of AD drugs in clinical trials and ensuring that only the most promising candidates advance. nih.gov

Potential for Combination Therapies in Preclinical Settings

Given the multifaceted nature of Alzheimer's disease, it is unlikely that a single molecule will be a "magic bullet." Therefore, a critical area for future research is the preclinical evaluation of fluorinated donepezil derivatives in combination with other therapeutic agents. youtube.com

The rationale for combination therapy is to target different pathological pathways simultaneously for a synergistic effect. For instance, a fluorinated MTDL that inhibits both cholinesterases and Aβ aggregation could be combined with a drug that targets tau pathology or neuroinflammation. Preclinical studies combining donepezil with memantine (B1676192) (an NMDA receptor antagonist) have already shown superior results compared to donepezil alone. youtube.com Similarly, combining donepezil with non-pharmacological approaches like environmental enrichment has demonstrated additive cognitive benefits in animal models. novonordisk.com

Future preclinical studies should be designed to test promising fluorinated derivatives in combination with:

Anti-amyloid monoclonal antibodies.

Tau-targeting agents.

Anti-inflammatory drugs.

NMDA receptor antagonists like memantine. nih.gov

These studies would assess whether combination approaches can achieve greater cognitive improvement and disease modification than monotherapy in advanced preclinical models. Positive results would provide a strong rationale for advancing such combination strategies into human clinical trials.

Q & A

Q. What are the established synthetic routes for fluorinated donepezil derivatives, and how do fluorination positions influence structural stability?

Fluorinated donepezil derivatives are typically synthesized via nucleophilic fluorination or palladium-catalyzed coupling reactions. For example, fluorination at the aromatic ring or aliphatic chain can be achieved using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions . Structural stability is assessed through spectroscopic methods (e.g., NMR, X-ray crystallography) and thermogravimetric analysis (TGA). Fluorination at meta-positions on aromatic rings often enhances steric protection against enzymatic degradation compared to para-substitution .

Q. How do researchers validate the purity and identity of fluorinated donepezil derivatives?

Validation involves orthogonal analytical techniques:

- Chromatography : HPLC with UV/fluorescence detection (e.g., C18 columns, acetonitrile/water gradients) to confirm purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H] with <5 ppm error).

- Spectroscopy : and NMR to confirm substitution patterns and rule out regioisomers .

Q. What in vitro models are used to assess the acetylcholinesterase (AChE) inhibition efficacy of fluorinated donepezil derivatives?

Standard protocols include:

- Ellman’s assay : Measures AChE activity via hydrolysis of acetylthiocholine, with IC values calculated using nonlinear regression.

- Cell-based models : SH-SY5Y neuroblastoma cells treated with fluorinated derivatives to compare inhibition kinetics against non-fluorinated donepezil. Fluorination at specific positions (e.g., C-6) can enhance binding affinity by 1.5–2× due to hydrophobic interactions with AChE’s peripheral anionic site .

Advanced Research Questions

Q. How do fluorinated donepezil derivatives exhibit altered pharmacokinetic (PK) profiles compared to parent compounds, and what statistical methods are used to analyze these differences?

PK studies in rodent models employ crossover designs with serial blood sampling. Key parameters include , , and AUC. For example, fluorination at the benzyl position reduces first-pass metabolism, increasing oral bioavailability by ~30% . Data are analyzed using ANOVA models for crossover studies, with log-transformed AUC values and Tukey’s post hoc tests to compare treatment effects (e.g., p < 0.05 for significance) .

Q. What mechanisms underlie the contradictory neuroprotective vs. potential neurotoxic effects of fluorinated donepezil derivatives?

Contradictions arise from fluorination-dependent effects:

- Neuroprotection : Fluorinated derivatives reduce oxidative stress in hippocampal neurons (measured via ROS assays) by enhancing mitochondrial membrane stability .

- Neurotoxicity : Overfluorination (e.g., ≥3 F atoms) may disrupt lipid bilayer integrity, as shown in MDCK cell permeability assays. Researchers use comparative dose-response curves (EC vs. LC) to identify therapeutic windows .

Q. How can computational methods predict the environmental persistence of fluorinated donepezil derivatives, and what experimental validations are required?

- In silico tools : EPI Suite™ estimates biodegradation half-lives (e.g., >60 days for perfluorinated chains).

- Hydrolysis studies : Derivatives are incubated in buffers (pH 2–12) at 37°C for 28 days, with LC-MS/MS monitoring for PFAS-like degradation products (e.g., perfluorooctanoic acid) .

- Ecotoxicity assays : Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition studies (OECD 201) to assess environmental risk .

Q. What advanced imaging techniques are used to track fluorinated donepezil derivatives in vivo?

- PET/CT with -labeled analogs : Radiolabeling via prosthetic groups (e.g., -SFB) enables blood-brain barrier penetration quantification in murine models .

- MALDI-TOF imaging : Spatial distribution in brain sections (e.g., hippocampus vs. cortex) correlates with AChE inhibition maps .

Data Contradiction and Reproducibility